molecular formula C6H9ClN2S B6216126 3-cyclopropyl-1,2-thiazol-4-amine hydrochloride CAS No. 2742659-98-7

3-cyclopropyl-1,2-thiazol-4-amine hydrochloride

Cat. No.: B6216126
CAS No.: 2742659-98-7
M. Wt: 176.7
InChI Key:
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Description

3-cyclopropyl-1,2-thiazol-4-amine hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1,2-thiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thioamide in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1,2-thiazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are usually conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

3-cyclopropyl-1,2-thiazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1,2-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-methylthiazole: Another thiazole compound with distinct chemical properties and applications.

    Thiazole-4-carboxylic acid: A thiazole derivative used in the synthesis of various pharmaceuticals.

Uniqueness

3-cyclopropyl-1,2-thiazol-4-amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable compound for the development of new drugs and materials with enhanced performance and selectivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1,2-thiazol-4-amine hydrochloride involves the reaction of cyclopropylamine with carbon disulfide to form cyclopropylthiocarbamoyl sulfide, which is then reacted with bromine to form 3-cyclopropyl-1,2-thiazol-4-one. The thiazolone is then reduced with sodium borohydride to form 3-cyclopropyl-1,2-thiazol-4-amine, which is finally converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Cyclopropylamine", "Carbon disulfide", "Bromine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Cyclopropylamine + Carbon disulfide -> Cyclopropylthiocarbamoyl sulfide", "Cyclopropylthiocarbamoyl sulfide + Bromine -> 3-cyclopropyl-1,2-thiazol-4-one", "3-cyclopropyl-1,2-thiazol-4-one + Sodium borohydride -> 3-cyclopropyl-1,2-thiazol-4-amine", "3-cyclopropyl-1,2-thiazol-4-amine + Hydrochloric acid -> 3-cyclopropyl-1,2-thiazol-4-amine hydrochloride" ] }

CAS No.

2742659-98-7

Molecular Formula

C6H9ClN2S

Molecular Weight

176.7

Purity

95

Origin of Product

United States

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